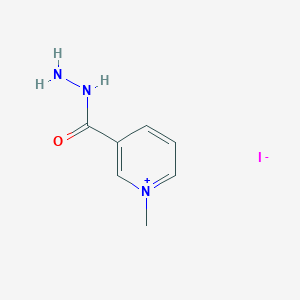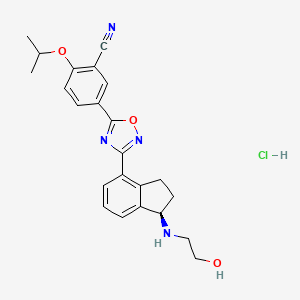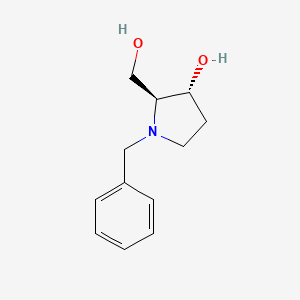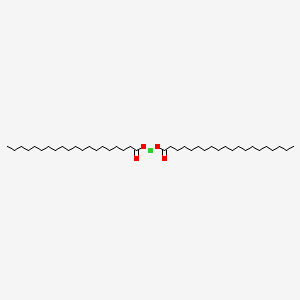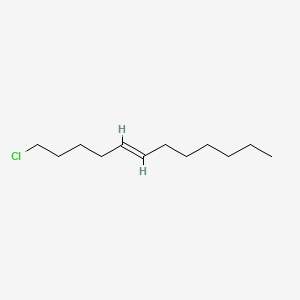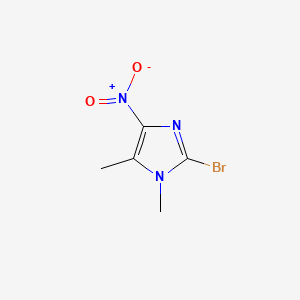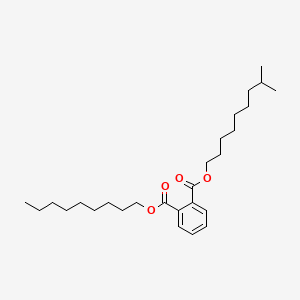
Isodecyl nonyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodecyl nonyl phthalate is a type of phthalate ester, which is commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly used in the production of flexible polyvinyl chloride (PVC) plastics, which are found in a wide range of consumer goods such as building materials, automobile parts, and children’s toys .
Preparation Methods
Isodecyl nonyl phthalate is synthesized through the esterification of phthalic anhydride with isodecyl alcohol and nonyl alcohol in the presence of a catalyst . The reaction typically involves heating the reactants to a high temperature to facilitate the formation of the ester bond. Industrial production methods often employ continuous processes to ensure high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production of this compound .
Chemical Reactions Analysis
Isodecyl nonyl phthalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carboxylic acids or other oxygenated derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, leading to the formation of alcohols or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group in the compound with another, such as the substitution of a hydroxyl group with a halogen. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride.
Scientific Research Applications
Isodecyl nonyl phthalate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isodecyl nonyl phthalate involves its interaction with various molecular targets and pathways in the body. It is known to act as an endocrine disruptor, interfering with hormone synthesis, transport, and metabolism . This compound can bind to nuclear receptors in neural structures, affecting brain functions and potentially leading to neurological disorders . Additionally, it can interact with the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, disrupting the normal functioning of these systems .
Comparison with Similar Compounds
Isodecyl nonyl phthalate is similar to other phthalate esters, such as diisononyl phthalate, diisodecyl phthalate, and diethylhexyl phthalate . These compounds share similar chemical structures and are used as plasticizers in various applications. this compound is unique in its specific combination of isodecyl and nonyl alcohols, which gives it distinct properties and applications . For example, diisononyl phthalate and diisodecyl phthalate are also used as plasticizers but have different molecular weights and branching patterns, leading to variations in their performance and environmental impact .
Properties
CAS No. |
85851-91-8 |
|---|---|
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-O-(8-methylnonyl) 1-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-9-10-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |
InChI Key |
KWZPQPGUAYDHMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


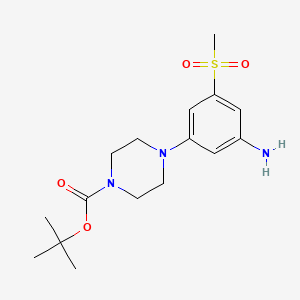
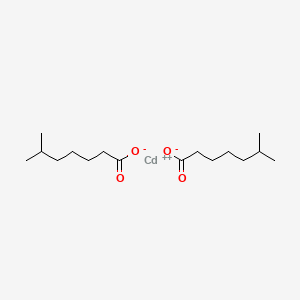
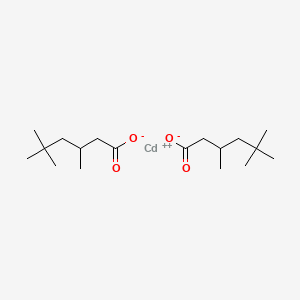
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)
